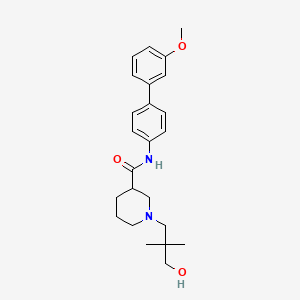![molecular formula C21H31N3O B6113965 2-[1-Cyclopentyl-4-[(1-methylindol-3-yl)methyl]piperazin-2-yl]ethanol](/img/structure/B6113965.png)
2-[1-Cyclopentyl-4-[(1-methylindol-3-yl)methyl]piperazin-2-yl]ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[1-Cyclopentyl-4-[(1-methylindol-3-yl)methyl]piperazin-2-yl]ethanol is a complex organic compound that features a piperazine ring substituted with a cyclopentyl group and an indole moiety. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-[1-Cyclopentyl-4-[(1-methylindol-3-yl)methyl]piperazin-2-yl]ethanol typically involves multi-step organic reactions. One common route includes:
Formation of the Piperazine Ring: Starting from cyclopentanone, the piperazine ring is formed through a series of condensation reactions.
Introduction of the Indole Moiety: The indole group is introduced via a nucleophilic substitution reaction, where 1-methylindole reacts with the piperazine intermediate.
Final Assembly: The final step involves the addition of an ethanol group to the piperazine ring, typically through an alkylation reaction.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This often includes the use of high-pressure reactors, advanced catalysts, and continuous flow systems to enhance reaction efficiency.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can occur at the piperazine ring, potentially leading to the formation of reduced piperazine derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like alkyl halides and amines are commonly employed in substitution reactions.
Major Products:
Oxidation Products: Oxidized indole derivatives.
Reduction Products: Reduced piperazine derivatives.
Substitution Products: Various substituted ethanol derivatives.
科学的研究の応用
2-[1-Cyclopentyl-4-[(1-methylindol-3-yl)methyl]piperazin-2-yl]ethanol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2-[1-Cyclopentyl-4-[(1-methylindol-3-yl)methyl]piperazin-2-yl]ethanol involves its interaction with specific molecular targets, such as enzymes and receptors. The indole moiety is known to bind with high affinity to various receptors, potentially modulating their activity. The piperazine ring may also contribute to the compound’s overall biological activity by enhancing its binding affinity and specificity.
類似化合物との比較
1-(1-Methylindol-3-yl)-4-(cyclopentylmethyl)piperazine: Similar structure but lacks the ethanol group.
2-(1-Cyclopentyl-4-(1-methylindol-3-yl)piperazin-1-yl)acetic acid: Similar structure with an acetic acid group instead of ethanol.
Uniqueness: 2-[1-Cyclopentyl-4-[(1-methylindol-3-yl)methyl]piperazin-2-yl]ethanol is unique due to the presence of the ethanol group, which can significantly influence its solubility, reactivity, and biological activity compared to similar compounds.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
特性
IUPAC Name |
2-[1-cyclopentyl-4-[(1-methylindol-3-yl)methyl]piperazin-2-yl]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H31N3O/c1-22-14-17(20-8-4-5-9-21(20)22)15-23-11-12-24(18-6-2-3-7-18)19(16-23)10-13-25/h4-5,8-9,14,18-19,25H,2-3,6-7,10-13,15-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVBPUNFSBQFAJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)CN3CCN(C(C3)CCO)C4CCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H31N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![ethyl 1-[3-(methylthio)propanoyl]-3-(2-phenylethyl)-3-piperidinecarboxylate](/img/structure/B6113896.png)
![2-(5-{[3-(1,3-benzodioxol-5-yl)-2-imino-4-oxo-1,3-thiazolidin-5-ylidene]methyl}-2-furyl)benzoic acid](/img/structure/B6113904.png)
![N-[(1-cyclopentyl-4-piperidinyl)methyl]-4-oxo-N-(tetrahydro-2-furanylmethyl)-4,5,6,7-tetrahydro-1-benzofuran-3-carboxamide](/img/structure/B6113910.png)
![N-(2-thienylmethyl)-7-(trifluoromethyl)-5,6-dihydrobenzo[h]pyrazolo[5,1-b]quinazoline-10-carboxamide](/img/structure/B6113918.png)

![N-ethyl-N-({1-[2-(3-methoxyphenyl)ethyl]-3-piperidinyl}methyl)-2-(4-pyridinylthio)acetamide](/img/structure/B6113921.png)
![1-[1-(1-{[4-(4-fluorophenyl)-1,3-thiazol-2-yl]methyl}-4-piperidinyl)-1H-1,2,3-triazol-4-yl]ethanol trifluoroacetate (salt)](/img/structure/B6113928.png)
![N-[2-(4-CHLOROPHENYL)ETHYL]-2H-13-BENZODIOXOLE-5-CARBOXAMIDE](/img/structure/B6113932.png)
![3-(4-METHOXYPHENYL)-N-{1-[(3-METHYLPHENYL)METHYL]-1H-PYRAZOL-3-YL}PROPANAMIDE](/img/structure/B6113940.png)
![N-{3-[3-(dimethylamino)-3-oxopropyl]phenyl}-4-fluorobenzamide](/img/structure/B6113945.png)
![1-[(furan-2-yl)methyl]-5-oxo-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]pyrrolidine-3-carboxamide](/img/structure/B6113951.png)

![N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-[(4-oxo-3,4-dihydro-2-quinazolinyl)thio]acetamide](/img/structure/B6113955.png)
![6-hydroxy-3-(2-methoxyphenyl)-2-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}pyrimidin-4(3H)-one](/img/structure/B6113964.png)
